molecular formula C21H22ClN3O2 B2947078 4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899727-69-6

4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Katalognummer: B2947078
CAS-Nummer: 899727-69-6
Molekulargewicht: 383.88
InChI-Schlüssel: NHNXXFIQYOINBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spirocyclic heterocyclic compound featuring a benzopyrazolo-oxazine core fused with a piperidine ring. Key structural attributes include:

  • Spiro junction: The oxazine and piperidine rings share a single atom (spiro configuration), creating a rigid three-dimensional framework .
  • Substituents: A chloro group at position 9, a methyl group on the piperidine nitrogen (1'-methyl), and a phenol group at position 4 of the benzene ring.
  • Synthetic route: Typically synthesized via cyclization of pyrazoline intermediates with aromatic aldehydes, as described for related spiro compounds .

Eigenschaften

IUPAC Name

4-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-24-10-8-21(9-11-24)25-19(17-12-15(22)4-7-20(17)27-21)13-18(23-25)14-2-5-16(26)6-3-14/h2-7,12,19,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNXXFIQYOINBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a novel spiro-oxindole derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 325.81 g/mol
  • CAS Number : 332060-48-7

The compound features a complex spiro structure that contributes to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that spiro compounds, including this derivative, exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of isatin derivatives in combating multidrug-resistant bacteria, suggesting that similar mechanisms may be at play with the compound .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that spiro compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. A notable study reported that derivatives of spiro compounds showed promising results against various cancer cell lines by inhibiting proliferation and inducing cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial resistance or cancer cell proliferation.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways related to apoptosis and cell survival.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of the compound against various strains of bacteria isolated from infected patients. The results indicated a significant reduction in bacterial load among treated groups compared to controls.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] scaffold but differ in substituents, which influence physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 9-Cl, 1'-CH₃, 4-OH C₂₂H₂₃ClN₃O₂ 408.9 Phenol group at position 4; methylated piperidine
2-(1'-Propyl-...phenol (899983-59-6) 1'-C₃H₇, 2-OH C₂₃H₂₇N₃O₂ 377.5 Propyl group on piperidine; phenol at position 2
[2-(4-Bromophenyl)-9-Cl...methanone (883794-12-5) 4-Br, 9-Cl, (4-Cl-phenyl)methanone C₂₅H₁₆BrCl₂N₂O₂ 532.7 Bromophenyl and chlorophenyl groups; ketone functionalization
5-(4-Bromophenyl)-9-Cl...methoxyphenyl (2024) 4-Br, 9-Cl, 4-OCH₃ C₂₄H₂₀BrClN₂O₂ 500.8 Methoxy group enhances lipophilicity
9-Cl-5-(4-F-phenyl)-2-(4-Me-phenyl) (2024) 9-Cl, 4-F, 4-Me C₂₄H₁₉ClFN₂O 429.9 Fluorophenyl and methylphenyl groups; halogenated substitutions

Key Structural and Functional Differences:

Substituent Position: The target compound has a phenol group at position 4, which may enhance hydrogen-bonding capacity compared to derivatives with phenol at position 2 (e.g., CAS 899983-59-6) .

Piperidine Modifications: The 1'-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like propyl (CAS 899983-59-6) . Ketone vs. Phenol: The methanone group in CAS 883794-12-5 introduces a polar carbonyl moiety, contrasting with the phenolic -OH in the target compound .

Synthetic Yields :

  • Spiro compounds synthesized via microwave-assisted methods (e.g., derivatives in ) achieve higher yields (>80%) compared to conventional routes, though the target compound’s yield is unspecified.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.